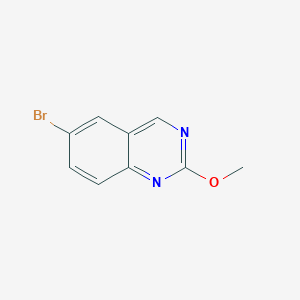

6-Bromo-2-methoxyquinazoline

Description

Historical Context and Evolution of Quinazoline (B50416) as a Privileged Scaffold

The history of quinazoline chemistry began in 1869 when Griess synthesized the first derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline. encyclopedia.pubscispace.com However, the parent quinazoline compound was not synthesized until 1903 by Gabriel. mdpi.com Initially named 'benzo-1,3-diazine', the term 'quinazoline' was proposed by Weddige in 1887 and is still in use today. encyclopedia.pub

A pivotal moment in the evolution of quinazolines as a privileged scaffold was the discovery of febrifugine (B1672321), a quinazolinone alkaloid isolated from the Chinese medicinal plant Dichroa febrifuga. mdpi.com The identification of its antimalarial properties sparked significant interest in the therapeutic potential of this class of compounds. encyclopedia.pubmdpi.com Another naturally occurring quinazoline alkaloid, Vasicine (peganine), known for its bronchodilatory effects, further solidified the scaffold's importance. encyclopedia.pub Over the decades, extensive research has led to the synthesis of numerous quinazoline derivatives and the establishment of quinazolines as a valuable scaffold in drug discovery, leading to several clinically approved drugs. scielo.brmdpi.com

Broad Spectrum of Pharmacological Activities Associated with Quinazoline Derivatives

Quinazoline derivatives are renowned for their remarkably diverse pharmacological profile. researchgate.netnih.gov The versatility of the quinazoline ring allows for substitutions at various positions, leading to compounds with a wide range of biological actions. ijmpr.in This has made the quinazoline nucleus a central focus for medicinal chemists in the development of novel therapeutic agents. nih.gov

The pharmacological activities attributed to quinazoline derivatives are extensive and well-documented. ijmpr.in They have been investigated for numerous applications, including as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents. ukaazpublications.comnih.gov The development of targeted anticancer therapies has particularly highlighted the importance of the quinazoline scaffold, with several FDA-approved drugs, such as Gefitinib and Erlotinib, featuring this core structure to inhibit protein kinases involved in cancer progression. nih.govbohrium.com

Table 1: Selected Pharmacological Activities of Quinazoline Derivatives

| Pharmacological Activity | Description | Key Findings & Examples |

|---|---|---|

| Anticancer | Inhibition of cancer cell proliferation and induction of apoptosis. | Many derivatives inhibit key enzymes like Epidermal Growth Factor Receptor (EGFR) kinases. Gefitinib and Erlotinib are FDA-approved EGFR inhibitors for cancer treatment. scielo.brnih.govbohrium.com |

| Antimicrobial | Activity against various bacterial and fungal strains. | Derivatives have shown effectiveness against pathogens like S. aureus and E. coli. The substitution pattern on the quinazoline ring influences the antimicrobial potency. ijmpr.inukaazpublications.com |

| Anti-inflammatory | Reduction of inflammation. | Certain quinazolinone derivatives have shown potent anti-inflammatory effects in animal models, comparable to reference drugs like indomethacin. ijmpr.in |

| Anticonvulsant | Management of seizures. | Substituted quinazolines have been explored for their ability to suppress convulsions, with some showing significant activity in experimental models. ukaazpublications.com |

| Antimalarial | Efficacy against malaria parasites. | The discovery of febrifugine initiated the study of quinazolines for antimalarial activity, a field that continues to be explored. encyclopedia.pub |

| Antiviral | Inhibition of viral replication. | Research has indicated that certain quinazoline derivatives possess antiviral properties, including activity against HIV. encyclopedia.pubmdpi.com |

| Anti-Alzheimer's | Potential in treating neurodegenerative diseases. | Derivatives are being investigated as multi-target agents for Alzheimer's disease, targeting cholinesterases, β-amyloid aggregation, and oxidative stress. mdpi.com |

| Antihypertensive | Lowering of blood pressure. | The first clinical demonstration of quinazolines' therapeutic value was with α1-adrenoceptor antagonists like Prazosin, used to treat hypertension. scielo.br |

Rationale for Academic Investigation of 6-Bromo-2-methoxyquinazoline within the Quinazoline Class

The specific academic interest in this compound stems from the strategic placement of its substituents on the privileged quinazoline scaffold. Structure-activity relationship (SAR) studies have consistently shown that substitutions at key positions of the quinazoline ring can significantly modulate the compound's biological activity. ijmpr.in

The presence of a halogen, specifically a bromine atom, at the 6-position is a critical feature. Research has demonstrated that the introduction of a halogen at the 6-position of the quinazoline ring can enhance the anticancer effects of the molecule. nih.gov This is a recurring theme in the design of potent quinazoline-based therapeutic agents. For instance, studies on various 6-bromo quinazoline derivatives have highlighted their significant cytotoxic activity against cancer cell lines. nih.gov

Furthermore, the methoxy (B1213986) group (-OCH3) at the 2-position is also of significant interest. The 2-position of the quinazoline ring is a common site for modification to influence the compound's interaction with biological targets. The methoxy group can alter the electronic properties, lipophilicity, and metabolic stability of the molecule. For example, in related structures, the methoxy group is introduced to serve as a key intermediate in the synthesis of more complex molecules or to enhance binding to target enzymes like kinases. evitachem.com

Therefore, the investigation of this compound is driven by a rational design approach. It combines two key structural motifs: the activity-enhancing 6-bromo substituent and the modulating 2-methoxy group. Researchers study this compound to explore how this specific combination of functional groups influences its chemical properties and biological activity, with the ultimate goal of developing novel and more effective therapeutic agents, particularly in the realm of oncology. nih.gov It serves as a valuable building block and a subject of study for understanding the nuanced structure-activity relationships within the broader class of bioactive quinazolines. jst.go.jp

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2-methoxyquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c1-13-9-11-5-6-4-7(10)2-3-8(6)12-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBTUNJGGBBBJTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C2C=C(C=CC2=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00676360 | |

| Record name | 6-Bromo-2-methoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260785-32-7 | |

| Record name | 6-Bromo-2-methoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Functionalization Strategies of 6 Bromo 2 Methoxyquinazoline

Reactivity of the Bromine Substituent at C-6

The bromine atom on the benzene (B151609) portion of the quinazoline (B50416) ring is a key handle for introducing molecular diversity. Its reactivity is characteristic of a typical aryl bromide, making it amenable to a wide array of synthetic transformations.

Direct nucleophilic aromatic substitution (SNAr) of the bromine at the C-6 position of the quinazoline ring is generally challenging compared to substitutions at the C-2 or C-4 positions. The C-2 and C-4 positions are activated by the adjacent nitrogen atoms of the pyrimidine (B1678525) ring, which can stabilize the negative charge of the Meisenheimer complex intermediate formed during an SNAr reaction. The C-6 position lacks this level of activation. Consequently, harsh reaction conditions or highly activated nucleophiles are typically required to achieve displacement of the C-6 bromine. Its reactivity is more aligned with that of standard aryl bromides, which are generally unreactive towards SNAr unless activated by strong electron-withdrawing groups.

The bromine atom at C-6 is an excellent substrate for numerous palladium-catalyzed cross-coupling reactions. These reactions are highly efficient for forming new carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for diversity-oriented synthesis. The general order of reactivity for halogens in these couplings is I > Br > Cl, making the C-6 bromo substituent a reliable and predictable reaction site. nih.govmdpi.com

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species (like a boronic acid or ester) to form a new C-C bond. wikipedia.orglibretexts.org It is widely used to synthesize biaryl compounds. The reaction typically employs a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orgnih.gov The versatility of commercially available boronic acids makes this a preferred method for introducing a wide range of aryl and heteroaryl substituents at the C-6 position.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond between the aryl bromide and an amine. wikipedia.orglibretexts.orgacsgcipr.org It has become a cornerstone method for synthesizing aryl amines, replacing harsher classical methods. wikipedia.orgbeilstein-journals.org This strategy allows for the introduction of primary and secondary amines, anilines, and various nitrogen-containing heterocycles at the C-6 position of the quinazoline core. nih.gov

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to form a C(sp²)-C(sp) bond. organic-chemistry.orgwikipedia.orgresearchgate.net The resulting alkynyl-substituted quinazolines are valuable intermediates that can undergo further transformations. Copper-free versions of this reaction have also been developed to prevent the undesired homocoupling of alkynes. wikipedia.org

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a new C-C bond with excellent stereoselectivity. organic-chemistry.orguwindsor.ca This allows for the introduction of vinyl groups at the C-6 position, which can be further functionalized. chim.it

| Reaction Type | Coupling Partner | Catalyst System (Example) | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 6-Aryl-2-methoxyquinazoline |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd(OAc)₂, X-Phos, KOt-Bu | 6-(Amino)-2-methoxyquinazoline |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 6-(Alkynyl)-2-methoxyquinazoline |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | 6-(Alkenyl)-2-methoxyquinazoline |

Chemical Modifications of the Methoxy (B1213986) Group at C-2

The methoxy group at the C-2 position is also a site for functionalization. As an ether, it can be cleaved under acidic conditions (e.g., with HBr or BBr₃) or via nucleophilic displacement to yield the corresponding 6-bromoquinazolin-2(1H)-one. This transformation is significant as the resulting quinazolinone scaffold is a prevalent motif in many biologically active molecules. The conversion from a 2-methoxyquinazoline (B8808124) to a quinazolin-2-one alters the electronic properties and hydrogen bonding capabilities of the molecule, which can have a profound impact on its biological target interactions.

Derivatization at Other Positions of the Quinazoline Ring System

The quinazoline ring system has other positions available for derivatization, with the C-4 position being particularly noteworthy. The C-4 position is highly electrophilic and susceptible to nucleophilic attack, especially when a suitable leaving group is present. In substrates like 6-bromo-2,4-dichloroquinazoline, the chlorine atom at C-4 is significantly more reactive than the bromine at C-6. nih.govmdpi.com

Theoretical calculations have shown that the bond dissociation energy of the C4-Cl bond is higher than the C6-Br bond, yet the C-4 position is more activated towards the crucial oxidative-addition step in cross-coupling reactions due to the electronic influence of the adjacent nitrogen atom. nih.govresearchgate.net This differential reactivity allows for selective, stepwise functionalization. For instance, a Sonogashira or Suzuki coupling can be performed selectively at the C-4 position while leaving the C-6 bromine intact for a subsequent, different cross-coupling reaction. mdpi.com This hierarchical approach enables the controlled and efficient synthesis of complex, polysubstituted quinazolines.

Synthesis of Hybrid Molecules Incorporating the 6-Bromo-2-methoxyquinazoline Moiety

The functional handles on the this compound core make it an ideal platform for constructing complex hybrid molecules. By employing the metal-catalyzed cross-coupling reactions described in section 3.1.2, the quinazoline moiety can be linked to other pharmacophores or molecular scaffolds to create novel chemical entities with potentially enhanced or new biological activities.

For example, Suzuki-Miyaura coupling can be used to attach complex heterocyclic systems to the C-6 position, while Buchwald-Hartwig amination can link the quinazoline core to other molecules via a nitrogen bridge. This strategy is prevalent in drug discovery, where combining known active fragments can lead to synergistic effects or improved pharmacokinetic properties. The synthesis of novel 4,6-disubstituted quinazolines as potential EGFR inhibitors showcases this approach, where different functionalities are introduced at various positions on the quinazoline ring to optimize interaction with the biological target. nih.gov

Biological and Pharmacological Investigations of 6 Bromo 2 Methoxyquinazoline and Its Derived Analogs

Antineoplastic Activity and Molecular Mechanisms

The quest for novel and effective anticancer agents has led to the extensive investigation of quinazoline (B50416) derivatives. The introduction of a bromine atom at the 6-position and a methoxy (B1213986) group at the 2-position of the quinazoline ring has been explored as a strategy to enhance antineoplastic activity. The following sections detail the molecular mechanisms and cytotoxic effects of 6-bromo-2-methoxyquinazoline and its analogs.

Targeting Kinase Receptors (e.g., EGFR, HER2, VEGFR-2 Inhibition)

Derivatives of the 6-bromoquinazoline (B49647) scaffold have been investigated for their ability to inhibit various protein kinases that are crucial for cancer cell proliferation and survival. While specific inhibitory concentrations (IC50) for this compound against Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are not extensively detailed in the available literature, the broader class of quinazoline-based compounds is well-recognized for its kinase inhibitory potential. For instance, ZD6474 (Vandetanib), a compound with a quinazoline core, has demonstrated inhibitory activity against both VEGFR-2 and EGFR with IC50 values of approximately 0.04 µM and 0.5 µM, respectively nih.gov. The development of such multi-targeted kinase inhibitors is a promising strategy in cancer therapy nih.gov.

Research on various heterocyclic compounds has highlighted the potential of quinazoline derivatives as potent VEGFR-2 inhibitors, a key mediator of angiogenesis. nih.gov The structural features of these compounds allow them to bind to the ATP-binding site of the kinase domain, thereby blocking the signaling cascade that leads to tumor growth and metastasis.

In Vitro Cytotoxicity against Cancer Cell Lines (e.g., MCF-7, SW480, HepG2, A549, HeLa)

The cytotoxic effects of 6-bromoquinazoline derivatives have been evaluated against a panel of human cancer cell lines. While specific IC50 values for this compound are not consistently reported across the specified cell lines in the reviewed literature, studies on closely related analogs provide insights into their antiproliferative activity.

For example, a study on various halogenated benzofuran (B130515) derivatives, which share some structural similarities in terms of being halogenated aromatic compounds, demonstrated significant cytotoxicity against several cancer cell lines. One such derivative showed pronounced effects against HepG2 and A549 cells with IC50 values of 3.8 ± 0.5 µM and 3.5 ± 0.6 µM, respectively mdpi.com. Another study on a benzimidazole (B57391) derivative reported high cytotoxic activity against A549 and HepG2 cells with IC50 values of 15.80 µg/mL and 15.58 µg/mL, respectively biorxiv.org.

A derivative of 6-bromoquinazoline, specifically 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline (BMAQ), has been shown to inhibit the growth of HeLa cells isofts.kiev.ua. The table below summarizes the reported cytotoxic activities of some related compounds.

| Cell Line | Compound | IC50 Value |

| HepG2 | Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | 3.8 ± 0.5 µM mdpi.com |

| A549 | Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | 3.5 ± 0.6 µM mdpi.com |

| A549 | Benzimidazole derivative (se-182) | 15.80 µg/mL biorxiv.org |

| HepG2 | Benzimidazole derivative (se-182) | 15.58 µg/mL biorxiv.org |

It is important to note that these values are for structurally related but distinct compounds, and further research is needed to determine the specific cytotoxic profile of this compound.

Cellular Pathway Modulation (e.g., Cell Cycle Arrest, Apoptosis Induction)

Investigations into the molecular mechanisms of action of 6-bromoquinazoline analogs have revealed their ability to modulate critical cellular pathways, leading to the inhibition of cancer cell growth. A notable example is the derivative 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline (BMAQ), which has been shown to induce both cell cycle arrest and apoptosis in leukemia cell lines isofts.kiev.uanih.gov.

In a study involving L1210 and HL-60 leukemia cells, BMAQ was found to induce G2/M phase cell cycle arrest isofts.kiev.ua. In contrast, U-937 leukemia cells treated with BMAQ were arrested in the G0/G1 phase isofts.kiev.ua. This suggests that the effect on the cell cycle can be cell-line specific.

Furthermore, BMAQ was demonstrated to induce apoptosis in these leukemia cells. The induction of programmed cell death was confirmed through DNA fragmentation assays, fluorescence microscopy, and the measurement of caspase-3 activity isofts.kiev.uanih.gov. These findings highlight the potential of 6-bromoquinazoline derivatives to trigger apoptotic pathways in cancer cells, a desirable characteristic for an anticancer agent.

Neuropharmacological Applications, including Neurodegenerative Disorders

Beyond their antineoplastic activities, derivatives of 6-bromoquinazoline have emerged as promising candidates for the treatment of neurodegenerative disorders. Their ability to interact with key receptors in the central nervous system is a focal point of this research.

Adenosine (B11128) Receptor Antagonism (e.g., A2AR)

The adenosine A2A receptor (A2AR) is a significant target in the therapy of neurodegenerative conditions such as Parkinson's disease. mdpi.com Antagonism of this receptor has shown potential in mitigating the symptoms of these disorders. A significant finding in this area is the identification of a 6-bromoquinazoline derivative, 6-bromo-4-(furan-2-yl)quinazolin-2-amine , as a potent A2A receptor antagonist. This compound exhibited a high affinity for the human A2A receptor with a Ki value of 20 nM. nih.gov

The antagonism of A2A receptors by quinazoline derivatives is believed to modulate the release of various neurotransmitters, including acetylcholine, which plays a role in cognitive function. nih.gov The development of selective and potent A2AR antagonists from the 6-bromoquinazoline scaffold represents a promising avenue for novel neuroprotective and therapeutic strategies.

| Compound | Target | Affinity (Ki) |

| 6-bromo-4-(furan-2-yl)quinazolin-2-amine | Human A2A Receptor | 20 nM nih.gov |

Cholinergic System Modulation

The cholinergic system, which utilizes the neurotransmitter acetylcholine, is critically involved in learning, memory, and attention. biorxiv.orgnih.gov Its modulation is a key therapeutic strategy for cognitive deficits observed in neurodegenerative diseases. While the broader class of quinazoline derivatives has been explored for various neurological effects, specific studies detailing the direct modulation of the cholinergic system by this compound or its closely related analogs are not prominently available in the current scientific literature. Further research is required to elucidate any potential interactions of these specific compounds with cholinergic receptors or enzymes.

Anti-inflammatory and Immunomodulatory Effects

Quinazoline derivatives have been recognized for their potential to modulate inflammatory pathways. nih.gov Research into brominated quinazolinones has revealed promising anti-inflammatory and analgesic properties. nih.gov

One area of investigation involves the synthesis of novel 6,8-dibromo-4(3H)-quinazolinone derivatives. These compounds have shown potential as anti-inflammatory and analgesic agents in animal studies. nih.gov For instance, a series of new 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones were synthesized and evaluated for their anti-inflammatory activity using the carrageenan-induced paw edema test in rats. nih.gov Certain compounds within this series demonstrated good anti-inflammatory activity, comparable to the standard drug ibuprofen. nih.govresearchgate.net

Furthermore, some quinazolinone derivatives have been designed to explore their immunomodulatory potential. By incorporating glutarimide (B196013) fragments, researchers aimed to mimic the effects of thalidomide. One such derivative demonstrated a significant reduction in the levels of pro-inflammatory cytokines TNF-α and IL-6. nih.gov

The anti-inflammatory effects of brominated indoles have also been investigated, with 6-bromoindole (B116670) showing significant inhibition of inflammatory mediators. nih.gov This suggests that the bromo-substitution on heterocyclic scaffolds can be a key contributor to their anti-inflammatory profile.

Table 1: Anti-inflammatory Activity of Selected 6-Bromo-Quinazolinone Derivatives

| Compound | Test Model | Result | Reference |

|---|---|---|---|

| 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-one (2b) | Carrageenan-induced paw edema in rats | Good anti-inflammatory activity, comparable to ibuprofen. | nih.gov |

| 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-one (2c) | Carrageenan-induced paw edema in rats | Good anti-inflammatory activity, comparable to ibuprofen. | nih.gov |

| Quinazolinone derivative (118) with glutarimide fragment | In vitro cell-based assay | Significantly reduced TNF-α and IL-6 levels. | nih.gov |

Antimicrobial and Antifungal Potentials

The quinazoline core is a well-established pharmacophore in the development of antimicrobial agents. nih.gov The introduction of a bromine atom at the 6-position has been explored to enhance antibacterial activity.

A study on new 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones showed that several derivatives exhibited significant antibacterial activity against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa) bacteria. nih.gov The activity of some of these compounds was comparable to standard drugs. researchgate.net

In another study, 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one and its precursor were synthesized and evaluated for their antibacterial activity against a panel of microorganisms. The synthesized compounds showed significant activity, with zones of inhibition ranging from 10 to 16 mm. mediresonline.org Notably, these compounds demonstrated higher activity against Staphylococcus aureus than the standard antibacterial drug ciprofloxacin. mediresonline.orgmediresonline.org The substitution of an amino group at the third position appeared to increase the antibacterial activity. mediresonline.org

Furthermore, a series of novel quinazolinone Schiff base derivatives were synthesized and showed good antibacterial activities, particularly against Escherichia coli. nih.gov The mechanism of action for some quinazolin-4(3H)-one derivatives is believed to be through the inhibition of DNA gyrase, an essential bacterial enzyme. nih.gov

Table 2: Antibacterial Activity of Selected 6-Bromo-Quinazoline Derivatives

| Compound/Derivative | Bacterial Strain(s) | Key Finding | Reference(s) |

|---|---|---|---|

| 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones (2b, 2c, 2d, 2g, 2h) | Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa | Significant antibacterial activity comparable to standard drugs. | nih.gov |

| 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one | Staphylococcus aureus, Bacillus species, Escherichia coli, Klebsiella pneumonia | Higher activity against S. aureus than ciprofloxacin. Zone of inhibition: 10-16mm. | mediresonline.orgmediresonline.org |

| Quinazoline derivatives (18b, 9) | S. aureus | High sensitivity with MIC ≤ 0.25-0.5 μg/ml. | rroij.com |

| Quinazoline derivatives (13a, 13b) | Escherichia coli, Pseudomonas aeruginosa | Effective against Gram-negative bacteria with MIC <0.25 μg/ml for E. coli. | rroij.com |

Quinazoline derivatives have also demonstrated significant potential as antifungal agents. mdpi.com The presence of a bromine atom can contribute to this activity.

A study focused on the antifungal bioactivity of 6-bromo-4-ethoxyethylthio quinazoline against plant pathogenic fungi. The results showed that this compound possessed high antifungal activities, with EC50 values ranging from 17.47 to 70.79 μg/mL. researchgate.net

In the evaluation of new 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones, several compounds displayed significant antifungal activity against Candida albicans, Aspergillus niger, and Curvularia lunata, with efficacy comparable to standard antifungal drugs. nih.gov

Other research has explored novel quinazolinone derivatives for their antifungal properties. For instance, a series of pyrazol-quinazolinone compounds were synthesized and showed good antifungal effects. mdpi.com The synthesis of 6-bromo-2-[(4-(3-chlorophenyl) piperazine-1-yl) methyl]-3-[8-hydroxyquinolin-5-yl]-3(H)-quinazolin-4-one ligand and its metal chelates also highlighted the potential of quinazolinone derivatives in developing new antifungal agents. researchgate.net

Table 3: Antifungal Activity of Selected 6-Bromo-Quinazoline Derivatives

| Compound/Derivative | Fungal Strain(s) | Key Finding | Reference(s) |

|---|---|---|---|

| 6-bromo-4-ethoxyethylthio quinazoline | Plant pathogenic fungi | High antifungal activity with EC50 values from 17.47 to 70.79 μg/mL. | researchgate.net |

| 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones (2b, 2c, 2d, 2g, 2h) | Candida albicans, Aspergillus niger, Curvularia lunata | Significant antifungal activity comparable to standard drugs. | nih.gov |

| Pyrazol-quinazolinone compound (2c) | Fusarium oxysporum f. sp. Niveum | Best inhibitory effect with 62.42% inhibition at 300 mg/L. | mdpi.comresearchgate.net |

Other Therapeutic Areas and Bioactivity Screening

The versatility of the quinazoline scaffold has led to its investigation in a wide range of other therapeutic areas. mdpi.com Derivatives of 6-bromo-quinazoline have been part of this broader screening.

Anticancer Activity: Quinazoline derivatives are well-known for their anticancer properties, with several compounds approved as anticancer drugs. nih.gov The presence of a halogen atom at the 6-position of the quinazoline ring has been shown to improve anticancer effects. nih.gov A series of 6-bromo quinazoline-4(3H)-one derivatives were designed and synthesized as potential anticancer agents, with some compounds showing potent activity against breast (MCF-7) and colon (SW480) cancer cell lines. nih.gov

Antiviral and Other Activities: Beyond cancer, quinazoline derivatives have been explored for various other biological activities, including antiviral, antioxidant, antimalarial, and antihypertensive effects. mdpi.comnih.govresearchgate.net While specific studies focusing solely on this compound in these areas are less common, the broader class of quinazolines continues to be a source of lead compounds for diverse therapeutic targets. mdpi.comnih.gov The structural flexibility of the quinazoline ring allows for modifications that can be tailored to interact with different biological targets. mdpi.comresearchgate.net

Computational and Theoretical Studies in 6 Bromo 2 Methoxyquinazoline Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For 6-bromoquinazoline (B49647) derivatives, these simulations have been instrumental in elucidating their potential as inhibitors of key cancer targets, such as the Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov

Molecular docking studies on 6-bromoquinazoline derivatives have successfully predicted their binding modes within the active site of the EGFR kinase domain. These studies reveal that the quinazoline (B50416) scaffold acts as a crucial pharmacophore. For instance, various synthesized 6-bromo-2-thio-quinazoline-4(3H)-one derivatives were shown to fit well within the EGFR active site. nih.gov

Key interactions observed in these docking simulations often include:

Hydrogen Bonding: Crucial for anchoring the ligand, for example, between the carbonyl group of the quinazoline core and key amino acid residues like Lys721. nih.gov

Hydrophobic Interactions: The bromo-substituted phenyl ring and other moieties on the quinazoline scaffold engage in hydrophobic and π-stacking interactions with residues such as Leu694, Val702, Ala719, and Leu820. nih.gov

π-π or π-Alkyl Interactions: These are commonly observed with residues like Phe699. nih.gov

Studies have shown that potent derivatives form desirable interactions with the same key residues as established EGFR inhibitors like Erlotinib, including Lys721, Met742, and Cys773, indicating they effectively target the EGFR active site. nih.gov

Table 1: Predicted Interactions of 6-Bromoquinazoline Derivatives with EGFR Active Site Residues

| Derivative Type | Target Protein | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| 6-bromo-2-thio-quinazoline-4(3H)-one | EGFR (PDB: 1M17) | Lys721, Leu694, Leu820, Met742, Cys773, Phe699, Val702 | Hydrogen Bonding, Hydrophobic, π-π Stacking, π-Alkyl |

Docking studies provide a binding energy score that estimates the binding affinity between a ligand and its target. These scores are valuable for ranking compounds before synthesis and correlating with experimental bioactivity data, such as IC₅₀ values. For a series of 6-bromo-quinazoline-4(3H)-one derivatives, a clear correlation was found between lower (more favorable) binding energy scores and higher cytotoxic activity against cancer cell lines. nih.govnih.gov

For example, the most potent compound in one study (compound 8a) showed a binding energy of -6.7 kcal/mol, while a less active analogue (compound 8c) had a binding energy of -5.3 kcal/mol. nih.govnih.gov This aligns with their respective IC₅₀ values against MCF-7 and SW480 cancer cell lines, where compound 8a was significantly more potent. nih.govnih.gov This correlation underscores the predictive power of molecular docking in identifying promising candidates for further development. nih.gov

Table 2: Correlation of Docking Scores with In Vitro Cytotoxicity for 6-Bromoquinazoline Derivatives

| Compound ID | Binding Energy (kcal/mol) vs. EGFR | IC₅₀ vs. MCF-7 (μM) | IC₅₀ vs. SW480 (μM) |

|---|---|---|---|

| Compound 8a | -6.7 | 15.85 ± 3.32 | 17.85 ± 0.92 |

| Compound 8c | -5.3 | >50 | >50 |

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time, assessing its stability and flexibility in a simulated physiological environment.

MD simulations, often run for periods up to 100 nanoseconds, are performed on the most promising ligand-protein complexes identified through docking. nih.govnih.gov The stability of these complexes is analyzed by monitoring several parameters over the simulation trajectory, including:

Root-Mean-Square Deviation (RMSD): This metric measures the average deviation of atomic positions, typically of the protein backbone or the ligand, from a reference structure. A stable RMSD profile over time suggests that the ligand remains securely bound in the active site and does not induce significant conformational changes in the protein. For potent 6-bromoquinazoline derivatives complexed with EGFR, RMSD values were observed to equilibrate and remain stable throughout the simulation, indicating a stable binding interaction. nih.gov

Root-Mean-Square Fluctuation (RMSF): RMSF analysis reveals the flexibility of individual amino acid residues in the protein. Low fluctuation in the active site residues suggests that the ligand binding stabilizes this region of the protein. nih.gov

Hydrogen Bond Analysis: The persistence of hydrogen bonds throughout the simulation is a strong indicator of a stable complex. Studies have shown that potent derivatives maintain a consistent number of hydrogen bonds with key residues in the EGFR active site. nih.gov

These analyses have confirmed that the binding modes of potent 6-bromoquinazoline derivatives predicted by docking are stable and maintained over time. nih.gov

The influence of the solvent environment on the conformational flexibility of quinazoline derivatives is a critical aspect of their behavior. Computational studies on structurally related compounds have utilized different solvent models (e.g., water, DMSO) to understand how the environment affects the molecule's shape and properties. ufms.br While specific data on the conformational ensembles of 6-Bromo-2-methoxyquinazoline in various solvents is not detailed in the provided search results, the general methodology involves using DFT calculations with different solvent surroundings to evaluate how polarity and other solvent characteristics impact the stability of different conformers. ufms.br This type of analysis helps in understanding the molecule's behavior in different biological media, from the aqueous environment of the bloodstream to the hydrophobic pockets of a protein.

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These studies provide insights into molecular structure, stability, and reactivity. nih.govufms.br For 6-bromoquinazoline derivatives, DFT calculations have been performed at theoretical levels such as B3LYP/6–31 + G(d, p) to analyze their electronic parameters. nih.govnih.gov

Key parameters calculated include:

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the gap between them (the HOMO-LUMO gap), are important descriptors of chemical reactivity and stability. A smaller energy gap generally implies higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for understanding intermolecular interactions. ufms.br

Thermodynamic Stability: DFT calculations can determine the relative thermodynamic stability of different compounds. For instance, calculations showed that a more potent anticancer derivative (compound 8a) was thermodynamically more stable than a less active one (compound 8c). nih.govnih.gov

These quantum chemical insights help to rationalize the observed biological activities and guide the design of new derivatives with improved electronic and structural properties for enhanced target interaction. nih.govnih.gov

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. chemrxiv.org It provides crucial insights into various electronic parameters that govern a molecule's reactivity and biological activity. nih.gov In the study of quinazoline derivatives, DFT calculations are often performed to understand their stability and electronic properties.

For instance, DFT analysis has been conducted on related 6-bromo quinazoline derivatives using methods such as the B3LYP hybrid functional combined with the 6–31 + G(d,p) basis set. nih.govnih.gov This level of theory is effective for accurately describing the electronic structure of such molecules. nih.gov These calculations help in determining various molecular properties and can justify results obtained from biological assays. nih.gov By analyzing the electronic parameters, researchers can gain a deeper understanding of how the molecule will behave in different chemical reactions and biological environments.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org These two orbitals are often referred to as the "frontier orbitals." FMO theory is a powerful tool for predicting the reactivity and reaction mechanisms of molecules. wikipedia.org

The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is indicative of the molecule's nucleophilicity. taylorandfrancis.comyoutube.com Conversely, the LUMO is the innermost empty orbital and can act as an electron acceptor, with its energy level relating to the molecule's electrophilicity. taylorandfrancis.comyoutube.com The interaction and energy gap between the HOMO and LUMO are critical in determining molecular reactivity and stability.

In studies of 6-bromo quinazoline derivatives, FMO analysis has revealed specific distributions of these key orbitals. For example, in one derivative, the HOMO was found to be located on the bromobenzene and quinazolinone rings, as well as a sulfur atom, while the LUMO was distributed across the entire molecule. nih.gov This distribution provides valuable information on the potential sites for electrophilic and nucleophilic attack.

| Molecular Orbital | Description | Typical Location on Derivative |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | Outermost orbital containing electrons; acts as an electron donor. Its energy relates to the molecule's tendency to donate electrons. taylorandfrancis.com | Located on the bromobenzene and quinazolinone rings. |

| LUMO (Lowest Unoccupied Molecular Orbital) | Innermost orbital without electrons; acts as an electron acceptor. Its energy relates to the molecule's tendency to accept electrons. taylorandfrancis.com | Distributed throughout the entire molecule. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.orgjocpr.com QSAR models are developed by correlating physicochemical properties or theoretical molecular descriptors of chemicals with their known biological activities. wikipedia.org The ultimate goal is to create a predictive model that can estimate the activity of new, unsynthesized compounds, thereby guiding drug discovery and lead optimization. wikipedia.orgjocpr.comnih.gov

Development of Predictive Models for Biological Activity

The development of a QSAR model is a critical step in modern drug design, allowing for the screening of virtual libraries of compounds to identify promising candidates. For quinazoline derivatives, QSAR models have been successfully developed to predict their activity as inhibitors of specific biological targets, such as the protein tyrosine kinase erbB-2. nih.gov

One such study employed methods like Multiple Linear Regression (MLR) to build the model. nih.gov The dataset of quinazoline analogues was divided into a training set, for building the model, and a test set, for validating its predictive power. nih.gov The statistical quality of the developed QSAR model is paramount and is assessed using several metrics. A statistically significant model suggests a robust relationship between the structural descriptors and the biological activity. nih.gov

| Parameter | Value | Description |

|---|---|---|

| r² (Coefficient of Determination) | 0.956 | Indicates the goodness of fit for the training set. A value close to 1.0 suggests a strong correlation. |

| q² (Cross-Validated r²) | 0.915 | Measures the internal predictive ability of the model, assessed through cross-validation. |

| pred_r² (Predictive r²) | 0.617 | Measures the model's ability to predict the activity of an external test set of compounds. |

Identification of Key Structural Features for Pharmacological Potency

A significant outcome of QSAR modeling is the identification of specific molecular features or descriptors that have the most substantial impact on pharmacological potency. jocpr.com This information is crucial for medicinal chemists to rationally design more effective drugs.

For quinazoline derivatives, QSAR studies have highlighted several key structural attributes linked to their biological activity. Structure-activity relationship analyses indicate that different substitutions on the quinazoline ring significantly affect their anticancer activities. nih.govnih.gov For example, a QSAR model developed for tyrosine kinase (erbB-2) inhibitors revealed that certain Estate Contribution descriptors, such as the SaaOE-Index and SsCIE-index, were the most important factors in predicting inhibitory activity. nih.gov Furthermore, the same model suggested that the presence of an electron-withdrawing group at the 4th position of the quinazoline ring enhances the compound's biological activity. nih.gov These insights allow for the targeted modification of the this compound scaffold to improve its therapeutic potential.

Advanced Spectroscopic Characterization Techniques for Quinazoline Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Detailed experimental NMR data for 6-Bromo-2-methoxyquinazoline is not available in the reviewed sources. A complete analysis requires specific chemical shifts (δ) and coupling constants (J) to assign the protons and carbons of the quinazoline (B50416) ring system and the methoxy (B1213986) substituent.

¹H NMR Spectral Analysis

A specific ¹H NMR spectrum for this compound has not been published in the available literature.

¹³C NMR Spectral Analysis

A specific ¹³C NMR spectrum for this compound is not documented in the available literature.

Two-Dimensional NMR Methodologies (e.g., COSY, HSQC, HMBC)

While 2D NMR techniques are powerful tools for the structural elucidation of quinazoline derivatives, no specific COSY, HSQC, or HMBC experimental data for this compound has been found.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Specific mass spectrometry data detailing the molecular weight and fragmentation patterns for this compound are unavailable.

High-Resolution Mass Spectrometry (HRMS)

No HRMS data, which would provide the exact mass and confirm the elemental composition of this compound, could be located in the searched scientific literature.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

No MS/MS data is available, which would be necessary to analyze the fragmentation pathways and provide deeper structural insights into the this compound molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum provides information about the vibrations of chemical bonds, with specific bonds absorbing infrared radiation at characteristic frequencies. For this compound, the IR spectrum is a composite of the vibrations of the quinazoline core, the bromo substituent, and the methoxy group.

The quinazoline ring itself gives rise to a series of characteristic absorption bands. Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹ orgchemboulder.com. Carbon-carbon stretching vibrations within the aromatic ring produce a set of bands in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions orgchemboulder.com. Additionally, C-H in-plane bending can be observed between 1250-1000 cm⁻¹, though these bands are often weak orgchemboulder.com. Out-of-plane (oop) C-H bending vibrations, which can be indicative of the substitution pattern on the aromatic ring, are found in the 900-675 cm⁻¹ range orgchemboulder.com.

The substituents on the quinazoline ring also have distinct IR absorptions. The methoxy group (-OCH₃) is characterized by two C-O stretching bands. An asymmetrical C-O-C stretch appears around 1250 cm⁻¹, and a symmetrical stretch is observed near 1040 cm⁻¹ bartleby.com. The C-H stretching of the methyl group in the methoxy substituent is expected in the 3000-2850 cm⁻¹ range udel.edu. The presence of the bromine atom is indicated by a C-Br stretching vibration, which typically appears in the 690-515 cm⁻¹ region of the spectrum libretexts.orgorgchemboulder.com. In a similar compound, 7-bromo-6-chloro-4(3H)-quinazolinone, the C-Br stretch was observed at 576 cm⁻¹ researchgate.net.

The expected characteristic IR absorption bands for this compound are summarized in the interactive table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H (Quinazoline) | Stretching | 3100-3000 | Medium |

| Aliphatic C-H (Methoxy) | Stretching | 3000-2850 | Medium |

| Aromatic C=C (Quinazoline) | Stretching | 1600-1400 | Medium to Strong |

| C-O (Methoxy) | Asymmetric Stretching | ~1250 | Strong |

| C-O (Methoxy) | Symmetric Stretching | ~1040 | Strong |

| C-Br | Stretching | 690-515 | Medium to Strong |

Electronic Absorption and Fluorescence Spectroscopy for Photophysical Properties

Electronic absorption (UV-Vis) and fluorescence spectroscopy are employed to investigate the photophysical properties of molecules, providing information on their electronic transitions and emissive capabilities. The quinazoline scaffold is a key component in many fluorescent compounds, and its derivatives have been explored for applications in optoelectronic devices benthamdirect.com.

The UV-Vis absorption spectrum of quinazoline derivatives typically displays multiple absorption bands. These bands are generally attributed to π→π* transitions within the conjugated quinazoline ring system nih.gov. For substituted quinazolines, intramolecular charge transfer (ICT) transitions can also be observed nih.gov. The introduction of a methoxy group, which is an electron-donating group, can influence the position and intensity of these absorption bands. In general, the absorption spectra of quinazoline derivatives show bands in the UV region, often between 280 nm and 400 nm nih.govresearchgate.net. The specific absorption maxima for this compound would be influenced by the electronic effects of both the bromo and methoxy substituents.

Many quinazoline derivatives exhibit fluorescence, with emission wavelengths that can be tuned by altering the substitution pattern on the quinazoline core nih.govurfu.ru. The introduction of electron-donating groups, such as a methoxy group, can lead to a red-shift in the emission spectrum researchgate.net. The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, is also sensitive to the nature and position of substituents urfu.ru. The photophysical properties of quinazoline-based fluorophores are often solvent-dependent, exhibiting solvatochromism, where the emission maximum shifts with changes in solvent polarity nih.govnih.gov. This phenomenon is indicative of a change in the dipole moment of the molecule upon excitation.

The expected photophysical properties for a compound like this compound are summarized in the interactive table below, based on data from related quinazoline derivatives.

| Property | Technique | Expected Observation |

|---|---|---|

| Electronic Absorption | UV-Vis Spectroscopy | Absorption maxima in the UV region (e.g., ~300-350 nm) corresponding to π→π* and ICT transitions. |

| Fluorescence Emission | Fluorescence Spectroscopy | Emission in the blue to green region of the visible spectrum, with the exact wavelength influenced by the substituents. |

| Solvatochromism | Fluorescence Spectroscopy | Potential for a red-shift in the emission maximum with increasing solvent polarity. |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for the purification of synthesized compounds and the assessment of their purity. Thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS) are commonly used for these purposes in the context of quinazoline chemistry.

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of chemical reactions and to assess the purity of the products nih.govresearchgate.netnih.gov. In the synthesis of quinazoline derivatives, TLC is frequently employed to determine the completion of a reaction by observing the disappearance of starting materials and the appearance of the product spot nih.gov. The choice of the mobile phase (eluent) is crucial for achieving good separation of the components in the reaction mixture nih.gov. For quinazolinone derivatives, mixtures of non-polar and polar solvents, such as cyclohexane and ethyl acetate, are often used as the eluent researchgate.net. The spots on the TLC plate can be visualized under UV light nih.gov.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is suitable for the analysis of volatile and thermally stable compounds. In the context of bromo- and methoxy-substituted aromatic compounds, GC-MS can be used to separate isomers and identify components based on their mass spectra ojp.govresearchgate.net. The electron ionization (EI) mass spectra of such compounds often show characteristic fragmentation patterns, including ions containing bromine isotopes (⁷⁹Br and ⁸¹Br) researchgate.netojp.gov. For this compound, GC-MS analysis would provide information on its retention time and a mass spectrum that could confirm its molecular weight and provide structural information through its fragmentation pattern.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and versatile technique that couples the separation power of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of a mass spectrometer. It is particularly useful for the analysis of non-volatile or thermally labile compounds. LC-MS is widely used in the pharmaceutical industry for the characterization of drug impurities soton.ac.uk. For quinoline and quinazoline derivatives, LC-MS can be used to determine the structure and purity of the compounds researchgate.net. The mass spectrum provides the molecular weight of the compound, and tandem mass spectrometry (MS/MS) can be used to obtain structural information through fragmentation analysis.

The applications of these chromatographic techniques for this compound are summarized in the interactive table below.

| Technique | Application | Key Information Obtained |

|---|---|---|

| Thin-Layer Chromatography (TLC) | Reaction monitoring and preliminary purity assessment. | Retention factor (Rf) values, number of components in a mixture. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment and structural confirmation for volatile compounds. | Retention time, molecular weight, and fragmentation pattern. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Purity assessment and structural elucidation for a wide range of compounds. | Retention time, accurate mass, and fragmentation pattern for structural confirmation. |

Future Prospects and Emerging Research Directions

Rational Design of Potent and Selective 6-Bromo-2-methoxyquinazoline Derivatives

The rational design of this compound derivatives is a key strategy to enhance their therapeutic potential. This approach relies heavily on understanding the structure-activity relationships (SAR) that govern the interaction of these molecules with their biological targets. The presence of a halogen atom, such as bromine, at the 6-position of the quinazoline (B50416) ring has been shown in various studies to improve the anticancer effects of the compound.

Medicinal chemists systematically modify the this compound core to optimize potency, selectivity, and pharmacokinetic properties. By adding, removing, or substituting functional groups at various positions, researchers can fine-tune the molecule's interaction with target proteins. For instance, the introduction of different substituents on the quinazoline scaffold can modulate its electronic and hydrophobic properties, leading to improved binding affinity and efficacy.

A critical aspect of rational drug design is the development of selective inhibitors. For many quinazoline-based drugs that target kinases, selectivity is crucial to minimize off-target effects. The 4-anilino-quin(az)oline scaffold, a close structural relative, has demonstrated the ability to modulate kinome promiscuity, leading to both highly selective and broad-spectrum inhibitors. This highlights the potential for fine-tuning the selectivity of this compound derivatives through strategic modifications.

The following table summarizes the impact of key structural modifications on the activity of quinazoline derivatives, based on findings from broader quinazoline research that can be extrapolated to the this compound scaffold.

| Modification Site | Substituent Type | Potential Impact on Activity |

| Position 6 | Halogens (e.g., Bromo) | Enhanced anticancer activity |

| Position 2 | Methoxy (B1213986), Thio-benzyl | Modulation of electronic and hydrophobic interactions |

| Position 4 | Anilino, Phenyl | Improved binding to kinase domains |

Exploration of Novel Biological Targets and Therapeutic Modalities

While quinazoline derivatives have been extensively studied as anticancer agents, particularly as inhibitors of receptor tyrosine kinases like EGFR, the exploration of novel biological targets is a burgeoning area of research. The versatility of the quinazoline scaffold allows it to interact with a wide range of biological molecules, opening up possibilities for new therapeutic applications.

Beyond cancer, quinazoline derivatives have shown promise in a variety of other therapeutic areas. Research has indicated their potential as anti-inflammatory, antioxidant, antimicrobial, anticonvulsant, and antihypertensive agents. This broad spectrum of activity suggests that this compound and its derivatives could be repurposed or developed for indications beyond oncology.

Some of the emerging biological targets for quinazoline-based compounds include:

Dihydrofolate Reductase (DHFR): An important target in cancer chemotherapy.

Poly(ADP-ribose) Polymerase (PARP): A key enzyme in DNA repair, targeted in cancer therapy.

Tubulin: A critical component of the cytoskeleton, representing a target for microtubule-disrupting agents.

G-quadruplexes: Secondary structures in nucleic acids that are implicated in cancer and other diseases.

The development of novel therapeutic modalities is another exciting frontier. This includes the design of multi-target inhibitors that can simultaneously modulate several disease-related pathways, potentially leading to improved efficacy and reduced drug resistance. The quinazoline scaffold is well-suited for this approach, as demonstrated by derivatives that inhibit both microtubule dynamics and multiple receptor tyrosine kinases.

Application of Artificial Intelligence and Machine Learning in Drug Discovery for Quinazolines

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process for quinazoline derivatives. These computational tools can analyze vast datasets to identify promising drug candidates, predict their biological activity, and optimize their properties, thereby accelerating the development of new therapeutics.

Quantitative Structure-Activity Relationship (QSAR) modeling is a key application of AI in this field. QSAR models use machine learning algorithms to establish a mathematical relationship between the chemical structure of a compound and its biological activity. This allows researchers to predict the activity of novel quinazoline derivatives before they are synthesized, saving time and resources.

Molecular docking and molecular dynamics simulations are other powerful computational techniques used to study the interaction between quinazoline derivatives and their biological targets at the atomic level. These methods can predict the binding mode and affinity of a compound, providing valuable insights for the rational design of more potent and selective inhibitors.

Virtual screening of large chemical libraries is another area where AI is making a significant impact. By using computational models to screen millions of compounds, researchers can identify novel quinazoline-based hits with desired biological activities. This approach has the potential to dramatically increase the efficiency of the drug discovery process.

The table below outlines some of the key AI and ML techniques and their applications in the development of quinazoline derivatives.

| AI/ML Technique | Application in Quinazoline Drug Discovery |

| QSAR | Predicting biological activity, guiding lead optimization |

| Molecular Docking | Predicting binding modes and affinities to target proteins |

| Molecular Dynamics | Simulating the dynamic behavior of ligand-protein complexes |

| Virtual Screening | Identifying novel hit compounds from large chemical libraries |

Translational Research from Bench to Preclinical Development

The journey of a promising this compound derivative from the laboratory bench to preclinical development is a complex and multi-stage process. This translational research is essential to bridge the gap between basic scientific discoveries and the development of new medicines that can benefit patients.

The process typically begins with the synthesis and in vitro evaluation of a series of compounds. These initial studies assess the compound's activity against its intended biological target and its cytotoxicity against various cell lines. Promising candidates are then subjected to more extensive preclinical testing, which includes:

In vivo efficacy studies: Evaluating the compound's therapeutic effect in animal models of disease.

Pharmacokinetic studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

Toxicology studies: Assessing the safety profile of the compound and identifying any potential adverse effects.

The goal of preclinical development is to gather sufficient data to support an Investigational New Drug (IND) application to regulatory authorities, which is a prerequisite for initiating clinical trials in humans.

Drug repurposing is another important aspect of translational research. This involves identifying new therapeutic uses for existing drugs. Given the broad range of biological activities exhibited by quinazoline derivatives, there is significant potential for repurposing approved quinazoline-based drugs for new indications.

Sustainable Synthesis Methodologies for Quinazoline Derivatives

The development of sustainable and environmentally friendly methods for the synthesis of quinazoline derivatives is a growing area of focus in medicinal chemistry. Traditional synthetic methods often involve the use of harsh reagents, toxic solvents, and multiple reaction steps, which can have a significant environmental impact.

Green chemistry approaches aim to minimize the environmental footprint of chemical synthesis by:

Using renewable starting materials.

Employing catalysts to improve reaction efficiency.

Reducing the use of hazardous solvents and reagents.

Minimizing waste generation.

Recent advances in synthetic methodology have led to the development of more sustainable routes to quinazoline derivatives. These include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields.

Multicomponent reactions: These reactions allow for the synthesis of complex molecules in a single step, reducing the number of synthetic operations and minimizing waste.

Use of green solvents: Replacing traditional organic solvents with more environmentally benign alternatives, such as water or ionic liquids.

Flow chemistry: This continuous manufacturing process can improve safety, efficiency, and scalability.

The adoption of these sustainable synthesis methodologies will be crucial for the environmentally responsible development of this compound and its derivatives, ensuring that the next generation of quinazoline-based drugs is produced in a way that is both economically viable and environmentally sustainable.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for 6-Bromo-2-methoxyquinazoline?

Methodological Answer: The synthesis of this compound typically involves functionalizing quinazoline precursors via halogenation and methoxylation. A two-step approach is recommended:

Bromination : Use a brominating agent (e.g., NBS or Br₂) under controlled conditions (e.g., 0–5°C in DCM) to introduce the bromine substituent.

Methoxylation : Substitute a leaving group (e.g., chlorine) at position 2 with methoxide (NaOMe/MeOH, reflux for 4–6 hours).

Q. Key Considerations :

- Monitor reaction progress via TLC or HPLC to avoid over-bromination.

- Purify intermediates via column chromatography (silica gel, hexane/EtOAC gradient) .

Q. How should this compound be stored to ensure stability during experiments?

Methodological Answer :

- Storage Conditions : Store in a sealed container under inert gas (Ar/N₂) at 2–8°C, protected from light. Avoid moisture to prevent hydrolysis of the methoxy group.

- Handling : Equilibrate to room temperature before use to minimize condensation. Verify purity via NMR after prolonged storage .

Advanced Research Questions

Q. How can computational modeling predict reactive sites in this compound for further functionalization?

Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can identify electrophilic/nucleophilic regions:

Bromine at Position 6 : High electrophilicity due to electron-withdrawing effects, favoring nucleophilic substitution (e.g., Suzuki coupling).

Methoxy Group at Position 2 : Stabilizes adjacent positions via resonance, directing electrophiles to positions 4 and 3.

Validation : Compare computed Fukui indices with experimental reactivity data from analogous compounds (e.g., 6-Bromo-4-chloro-7-methoxyquinazoline) .

Q. How do structural modifications of this compound impact its biological activity in medicinal chemistry?

Methodological Answer : Use structure-activity relationship (SAR) studies to evaluate modifications:

- Replace Bromine : Substitute with -CN or -CF₃ to alter electronic properties and binding affinity.

- Modify Methoxy Group : Demethylate (e.g., BBr₃ in DCM) to a hydroxyl group for hydrogen bonding.

Q. Case Study :

- Anticancer Activity : Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate (90% yield) showed enhanced solubility and kinase inhibition vs. brominated analogs .

Q. How can contradictory data on reaction yields for this compound derivatives be resolved?

Methodological Answer : Contradictions often arise from:

Impurity Profiles : Use LC-MS to identify byproducts (e.g., di-brominated species).

Solvent Effects : Test polar (DMF) vs. non-polar (toluene) solvents to optimize selectivity.

Q. Troubleshooting Workflow :

Q. What advanced spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer :

Q. How can the methoxy group in this compound be selectively modified without affecting the bromine?

Methodological Answer :

- Demethylation : Use BBr₃ (1.0 eq, DCM, -78°C) to convert -OCH₃ to -OH.

- Protection/Deprotection : Temporarily protect bromine with a trimethylsilyl group during methoxy modification .

Q. What are the key challenges in scaling up this compound synthesis for preclinical studies?

Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.